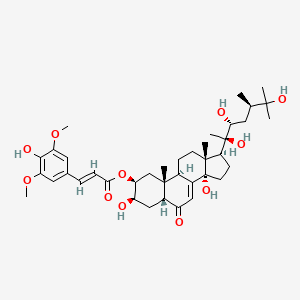

2-O-Sinapoyl makisterone A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H56O11 |

|---|---|

Molecular Weight |

700.9 g/mol |

IUPAC Name |

[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1 |

InChI Key |

YZXUMPLPZGHEBG-GPPPMMNLSA-N |

Isomeric SMILES |

C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |

Canonical SMILES |

CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-O-Sinapoyl Makisterone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-Sinapoyl makisterone A is a novel phytoecdysteroid, a naturally occurring polyhydroxylated steroid from the plant kingdom, which has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) protein expression. This technical guide provides a comprehensive overview of its chemical structure, natural source, and biological activity. It details the methodologies for its isolation and characterization and presents available quantitative data. Furthermore, this document illustrates the putative signaling pathway affected by this compound and the general experimental workflow for its investigation. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of ecdysteroid derivatives.

Introduction

Ecdysteroids are a class of steroid hormones in arthropods, but they are also found in various plant species, where they are referred to as phytoecdysteroids. These compounds are known for a wide range of biological activities. Makisterone A is a C28 ecdysteroid that plays a role in insect molting. Its derivatization, such as the attachment of a sinapoyl group, can lead to novel biological properties.

This compound is a recently discovered derivative of makisterone A. It is a sinapic acid-ecdysteroid hybrid that has been isolated from the roots of Fibraurea recisa.[1][2][3] This compound has garnered scientific interest due to its significant and selective suppression of cyclooxygenase-2 (COX-2) protein expression, suggesting its potential as an anti-inflammatory agent.[1][2][3]

Chemical Structure and Properties

This compound is characterized by a makisterone A core with a sinapoyl group esterified at the 2-hydroxyl position. The sinapoyl moiety is derived from sinapic acid, a common phenylpropanoid. The presence and position of this group are crucial for its biological activity.

Table 1: Physicochemical Properties of Makisterone A (Core Structure)

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₆O₇ | --INVALID-LINK-- |

| Molecular Weight | 494.7 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | --INVALID-LINK-- |

Note: The properties of the full this compound molecule were not fully available in the searched literature. The data for the core structure, Makisterone A, is provided for reference.

Biological Activity

The primary biological activity identified for this compound is the significant suppression of cyclooxygenase-2 (COX-2) protein expression.[1][2][3] This effect was observed in lipopolysaccharide-induced RAW 264.7 macrophage cells.[1][2]

Table 2: Biological Activity of this compound

| Target | Effect | Concentration Range | Cell Line | Source |

| COX-2 Protein Expression | Significant suppression | 1–30 μM | RAW 264.7 | [1][2][3] |

| Nitric Oxide (NO) Production | No inhibition | Not specified | RAW 264.7 | [1][2] |

| Inducible Nitric Oxide Synthase (iNOS) Protein Expression | No inhibition | Not specified | RAW 264.7 | [1][2] |

Interestingly, a related compound, 3-O-sinapoyl makisterone A, did not exhibit the same inhibitory effect on COX-2 expression, indicating that the position of the sinapoyl group is critical for this specific biological activity.[1][2][3] Furthermore, the parent compounds, methyl sinapate and makisterone A, showed minimal effect on COX-2 expression, highlighting the synergistic effect of the hybrid molecule.[1][2][3][4]

Signaling Pathway

The selective suppression of COX-2 protein expression by this compound suggests an interaction with the upstream signaling pathways that regulate the transcription and translation of the PTGS2 gene (which codes for COX-2). While the precise mechanism for this compound is yet to be fully elucidated, the general signaling cascade leading to COX-2 expression in response to inflammatory stimuli like lipopolysaccharide (LPS) is well-documented. It often involves the activation of transcription factors such as NF-κB.

Caption: Putative signaling pathway for COX-2 inhibition.

Experimental Protocols

The following are generalized protocols based on the methodologies cited in the literature for the isolation and biological evaluation of this compound. The specific details from the primary research could not be accessed.

Isolation and Purification

The isolation of this compound from the roots of Fibraurea recisa involves a multi-step chromatographic process.

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The biologically active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield several sub-fractions.

-

Preparative HPLC: The sub-fraction containing the compound of interest is further purified by preparative reverse-phase HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to afford the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESIQTOFMS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and comparison with literature data.

COX-2 Protein Expression Assay (Western Blot)

The effect of this compound on COX-2 protein expression in RAW 264.7 macrophages is typically determined by Western blot analysis.

Detailed Steps:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a longer period (e.g., 24 hours).

-

Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins. The protein concentration is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for COX-2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software. A housekeeping protein, such as β-actin or GAPDH, is used as a loading control to normalize the COX-2 protein levels.

Data Presentation

The structural elucidation of this compound relies on detailed NMR and MS data. While the complete dataset from the primary literature was not accessible, the following tables represent the type of data that would be collected.

Table 3: Representative ¹H NMR Data for an Ecdysteroid Sinapoyl Ester (Hypothetical)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-2 | 5.11 | m | |

| H-3 | 4.05 | m | |

| H-7 | 6.25 | s | |

| H-2' | 6.80 | s | |

| H-6' | 6.80 | s | |

| H-7' | 7.60 | d | 15.9 |

| H-8' | 6.35 | d | 15.9 |

| OCH₃ | 3.95 | s |

Note: This is a hypothetical representation based on typical chemical shifts for such compounds. Actual values may vary.

Table 4: Representative ¹³C NMR Data for an Ecdysteroid Sinapoyl Ester (Hypothetical)

| Position | δ (ppm) |

| C-2 | 72.5 |

| C-3 | 68.0 |

| C-6 | 204.0 |

| C-7 | 121.5 |

| C-8 | 165.0 |

| C-1' | 126.0 |

| C-7' | 146.0 |

| C-9' | 168.5 |

| OCH₃ | 56.5 |

Note: This is a hypothetical representation based on typical chemical shifts for such compounds. Actual values may vary.

Conclusion and Future Directions

This compound is a promising natural product with selective COX-2 inhibitory activity. Its unique structure, combining an ecdysteroid and a phenylpropanoid moiety, underscores the potential for discovering novel bioactive compounds through the exploration of natural product derivatives.

Future research should focus on:

-

Elucidating the precise molecular mechanism of COX-2 inhibition.

-

Conducting in vivo studies to evaluate its anti-inflammatory efficacy and pharmacokinetic profile.

-

Developing a synthetic route to enable the production of larger quantities for further investigation and potential therapeutic development.

-

Investigating other potential biological activities of this compound and related ecdysteroid esters.

This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research into its therapeutic potential.

References

2-O-Sinapoyl makisterone A chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2-O-Sinapoyl makisterone A. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on the parent compound, Makisterone A, to infer the characteristics of its sinapoyl derivative.

Chemical Structure and Identification

This compound is a derivative of Makisterone A, an ecdysteroid, which is a class of steroid hormones in insects that regulate molting and development.[1][2] The structure of this compound is characterized by the attachment of a sinapoyl group to the Makisterone A backbone at the 2-hydroxyl position via an ester linkage.

Makisterone A: A C28 ecdysteroid, it is a hexahydroxy molting hormone.[2] The chemical formula for Makisterone A is C₂₈H₄₆O₇.[1][3]

Sinapoyl Group: Derived from sinapic acid, a naturally occurring hydroxycinnamic acid found in many plants. Its chemical formula is C₁₁H₁₀O₄ (as a functional group).

The resulting structure of this compound combines these two moieties.

Physicochemical Properties

| Property | Value (Makisterone A) | Value (this compound - Calculated) | Reference |

| Molecular Formula | C₂₈H₄₆O₇ | C₃₉H₅₄O₁₁ | [1][3] |

| Molecular Weight | 494.7 g/mol | 698.8 g/mol | [1][3] |

| IUPAC Name | (2β,3β,5β,22R,24R)-2,3,14,20,22,25-hexahydroxy-ergost-7-en-6-one | (2S,3R,5R,9R,10R,13R,14S,17S)-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy]-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | [1] |

| Solubility | Soluble in DMSO, Ethanol, Methanol | Not experimentally determined | [1] |

| SMILES | CC(O)(C)--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--(O)[C@@]1([H])CC[C@@]2(O)C3=CC([C@]4([H])C--INVALID-LINK----INVALID-LINK--C[C@]4(C)[C@@]3([H])CC[C@@]21C)=O | COC1=C(O)C(OC)=CC(=C1)/C=C/C(=O)O[C@H]1C[C@@]2(C)C3CC[C@@]4(O)C(CC[C@H]4C(=O)C=C3[C@H]2CC1O)C(C)(O)--INVALID-LINK--C--INVALID-LINK--C(C)(C)O | [1] |

| InChI Key | IJRBORPEVKCEQD-JMQWOFAPSA-N | Not available | [1] |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically documented. However, the activities of its parent compound, Makisterone A, and the sinapoyl moiety provide insights into its potential functions.

Makisterone A is recognized as a significant insect molting hormone.[2] It exerts its effects by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.

Furthermore, studies have indicated that Makisterone A can attenuate experimental cholestasis by activating the farnesoid X receptor (FXR), a key regulator of bile acid metabolism.

The sinapoyl moiety is known for its antioxidant and UV-screening properties in plants. The addition of this group to Makisterone A could potentially modify its binding affinity to receptors, alter its metabolic stability, or introduce novel biological activities.

Below is a diagram illustrating the proposed signaling pathway of Makisterone A.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current scientific literature.

General Synthetic Approach: The synthesis of this compound would likely involve the esterification of Makisterone A with sinapic acid or an activated derivative thereof. A general procedure would entail:

-

Protection of Hydroxyl Groups: Selective protection of the other hydroxyl groups on Makisterone A, leaving the 2-hydroxyl group available for reaction. This would likely involve the use of protecting groups such as silyl ethers.

-

Esterification: Reaction of the protected Makisterone A with an activated form of sinapic acid, such as sinapoyl chloride or an active ester, in the presence of a suitable base.

-

Deprotection: Removal of the protecting groups to yield this compound.

-

Purification: Purification of the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Biological Assays: To evaluate the biological activity of this compound, the following assays could be employed, based on the known activity of Makisterone A:

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ecdysteroids to determine the binding affinity of the compound to the ecdysone receptor.

-

Reporter Gene Assays: Cell-based assays using a reporter gene (e.g., luciferase) under the control of an ecdysone response element to measure the transcriptional activity of the compound.

-

Insect Molting Assays: In vivo or in vitro assays using insect models or cell lines to assess the compound's ability to induce molting or other developmental effects.

-

FXR Activation Assays: Assays to determine the ability of the compound to activate the farnesoid X receptor, similar to those used for Makisterone A.

The workflow for a typical biological evaluation is depicted below.

Conclusion

This compound represents an interesting target for chemical and biological investigation. While direct experimental data is currently lacking, the known properties and activities of its constituent parts, Makisterone A and sinapic acid, provide a solid foundation for predicting its physicochemical characteristics and potential biological roles. Further research is warranted to synthesize this compound and explore its activity, which could lead to the development of new pharmacological agents or insect control agents.

References

The Uncharted Path: A Technical Whitepaper on the Putative Biosynthesis of 2-O-Sinapoyl Makisterone A in Plants

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of 2-O-sinapoyl makisterone A has not been empirically detailed in published scientific literature. This document presents a scientifically grounded, hypothetical pathway based on established principles of brassinosteroid and phenylpropanoid metabolism in plants. The proposed final enzymatic step is inferential, drawing parallels from known sinapoylation reactions of other plant secondary metabolites.

Executive Summary

Makisterone A is a C28-brassinosteroid, a class of plant hormones crucial for growth and development. While the core brassinosteroid biosynthetic pathway is well-elucidated, the formation of its various conjugates is an expanding area of research. This whitepaper explores the hypothetical biosynthesis of this compound, a potential metabolite formed through the conjugation of makisterone A with sinapic acid. We will deconstruct the established biosynthetic pathways of its precursors—makisterone A and activated sinapic acid—and propose a putative final conjugation step catalyzed by an acyltransferase. This document provides a technical guide for researchers investigating novel brassinosteroid metabolism, complete with proposed enzymatic mechanisms, data summaries, and conceptual experimental workflows.

Biosynthesis of Precursor 1: Makisterone A

Makisterone A is a significant phytoecdysteroid and an intermediate in the brassinosteroid pathway. Its biosynthesis originates from the sterol campesterol. The pathway involves a series of hydroxylation, oxidation, and reduction reactions primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and reductase enzymes.

The formation of makisterone A branches from the main brassinosteroid pathway that leads to brassinolide. The key divergence involves the C-24 methylation pattern.

Key Enzymatic Steps in Makisterone A Biosynthesis

The conversion of campesterol to makisterone A is a multi-step process. Below is a summary of the critical reactions, though the exact order and intermediates can vary between plant species (late C-6 oxidation vs. early C-6 oxidation pathways).

| Step | Precursor | Product | Enzyme Class (Example) | Cellular Location |

| 1 | Campesterol | Campestanol | 5α-reductase (e.g., DET2) | Endoplasmic Reticulum |

| 2 | Campestanol | 6-deoxo-cathasterone | Cytochrome P450 (e.g., CYP90B1/DWF4) | Endoplasmic Reticulum |

| 3 | 6-deoxo-cathasterone | 6-deoxo-teasterone | Cytochrome P450 (e.g., CYP90C1/ROT3) | Endoplasmic Reticulum |

| 4 | 6-deoxo-teasterone | 6-deoxo-typhasterol | 3-oxo-5-alpha-steroid 4-dehydrogenase | Endoplasmic Reticulum |

| 5 | 6-deoxo-typhasterol | 6-deoxo-castasterone | Cytochrome P450 | Endoplasmic Reticulum |

| 6 | 6-deoxo-castasterone | Castasterone | Cytochrome P450 (e.g., CYP85A2) | Endoplasmic Reticulum |

| 7 | Castasterone | Makisterone A | C-24 Methyltransferase | Endoplasmic Reticulum |

Note: This table represents a simplified pathway. The order of hydroxylations and oxidations can differ.

Biosynthesis of Precursor 2: Activated Sinapic Acid

Sinapic acid is a hydroxycinnamic acid derived from the phenylpropanoid pathway. For it to be conjugated to another molecule, it must first be activated, typically as a thioester with Coenzyme A (CoA), forming sinapoyl-CoA.

Phenylpropanoid Pathway to Sinapic Acid

The pathway begins with the amino acid phenylalanine.

| Step | Precursor | Product | Enzyme |

| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) |

| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-Hydroxylase (C4H) |

| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate:CoA Ligase (4CL) |

| 4 | p-Coumaroyl-CoA | Caffeoyl-CoA | p-Coumaroyl Shikimate Transferase (CST) & Coumaroyl 3'-Hydroxylase (C3'H) |

| 5 | Caffeoyl-CoA | Feruloyl-CoA | Caffeoyl-CoA O-Methyltransferase (CCoAOMT) |

| 6 | Feruloyl-CoA | 5-hydroxyferuloyl-CoA | Feruloyl-CoA 5-Hydroxylase (F5H) |

| 7 | 5-hydroxyferuloyl-CoA | Sinapoyl-CoA | Caffeic Acid O-Methyltransferase (COMT) |

| 8 | Sinapoyl-CoA | Sinapic Acid | Thioesterase (or used directly) |

Activation of Sinapic Acid

For the final conjugation step, sinapic acid can be activated in several ways. The most common is the formation of sinapoyl-CoA by a CoA ligase. An alternative, prevalent in sinapoylation reactions, is the use of an intermediate energy carrier like sinapoyl-glucose, which is synthesized from sinapic acid and UDP-glucose.

An In-depth Technical Guide on the Biological Activity of Makisterone A

Preface: This technical guide addresses the biological activity of Makisterone A. Initial literature searches yielded no specific information on "2-O-sinapoyl makisterone A." Consequently, this document focuses on the available scientific data for the closely related parent compound, Makisterone A, to provide a relevant and informative overview for researchers, scientists, and drug development professionals.

Makisterone A is a naturally occurring ecdysteroid, a class of steroid hormones in arthropods that plays a crucial role in molting and development. It is recognized as a significant C28 moulting hormone and has been identified as the major free pupal ecdysteroid in the honey bee, Apis mellifera, and the predominant ecdysone in the embryo of the large milkweed bug.

Quantitative Data on Biological Activity

The primary mechanism of action for Makisterone A involves its interaction with the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements on DNA to regulate gene expression. The binding affinity of Makisterone A to this receptor has been characterized, although comprehensive quantitative data across multiple species and assay conditions are limited in the currently available literature.

| Compound | Receptor/Target | Organism/System | Affinity/Activity | Reference |

| Makisterone A | Ecdysone Receptor | General (Insects) | Nanomolar affinity | |

| Makisterone A | Ecdysone Receptor | Nezara viridula (Pentatomomorphan) | Similar affinity to 20-hydroxyecdysone | |

| Makisterone A | Farnesoid X Receptor (FXR) | Experimental Cholestasis Model | Activator |

Experimental Protocols

Detailed, step-by-step experimental protocols for the biological evaluation of Makisterone A are not extensively documented in the readily available literature. However, based on the described activities, the following methodologies are central to its investigation.

1. Competitive Radioligand Binding Assay for Ecdysone Receptor Affinity

This method is employed to determine the binding affinity of Makisterone A to the ecdysone receptor.

-

Objective: To quantify the affinity of Makisterone A for the ecdysone receptor by measuring its ability to displace a radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

-

General Workflow:

-

Receptor Preparation: Extraction and purification of the ecdysone receptor and its heterodimeric partner, USP, from a suitable source (e.g., insect cell lines).

-

Incubation: The receptor complex is incubated with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled Makisterone A.

-

Separation: Separation of bound from unbound radioligand, typically achieved through filtration or precipitation methods.

-

Quantification: Measurement of the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value (the concentration of Makisterone A that displaces 50% of the radiolabeled ligand), which can be used to determine the equilibrium dissociation constant (Ki).

-

2. Reporter Gene Assay for Farnesoid X Receptor (FXR) Activation

This cell-based assay is utilized to assess the ability of Makisterone A to activate the Farnesoid X Receptor.

-

Objective: To measure the dose-dependent activation of FXR by Makisterone A.

-

General Workflow:

-

Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element.

-

Compound Treatment: The transfected cells are treated with varying concentrations of Makisterone A.

-

Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the EC50 value (the concentration of Makisterone A that produces 50% of the maximal response).

-

Signaling Pathways and Experimental Workflows

Ecdysone Receptor Signaling Pathway

Makisterone A, as an ecdysteroid, is expected to follow the canonical ecdysone signaling pathway in insects. This pathway is fundamental for the regulation of developmental processes, primarily molting.

Caption: Ecdysone Receptor Signaling Pathway for Makisterone A.

General Experimental Workflow for Biological Activity Assessment

The logical flow for investigating the biological activity of a compound like Makisterone A typically starts with binding assays and progresses to cell-based and in vivo models to characterize its functional effects.

Caption: General Experimental Workflow for Makisterone A.

Phytoecdysteroids in Amaranthaceae: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of phytoecdysteroids, with a specific focus on their occurrence, analysis, and biological signaling within the Amaranthaceae family, particularly in Spinacia oleracea (spinach). This document synthesizes current research to offer detailed experimental protocols, quantitative data, and visualizations of key biological pathways to support ongoing research and development.

Introduction to Phytoecdysteroids in Amaranthaceae

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones.[1][2] Their presence in plants is primarily considered a defense mechanism against phytophagous insects.[1][2] The Amaranthaceae family, which includes species like spinach (Spinacia oleracea) and quinoa (Chenopodium quinoa), is a notable source of these compounds.[2][3] The most predominant and well-studied phytoecdysteroid in spinach is 20-hydroxyecdysone (20E).[4] This guide will focus on the technical aspects of studying these compounds within this plant family.

Quantitative Data on Phytoecdysteroids in Spinacia oleracea

The concentration of phytoecdysteroids, particularly 20-hydroxyecdysone (20E), in spinach can vary significantly based on the accession, growing conditions, and elicitation methods.[5][6] Below are tables summarizing the quantitative data from various studies.

Table 1: 20-Hydroxyecdysone (20E) Content in Different Spinach Accessions

| Spinach Accession | Average 20E Content (µg/g dry weight) | Range of 20E Content (µg/g dry weight) | Reference |

| PI 604787 | 17.3 | 10.1–25.8 | [5] |

| PI 175312 | 16.8 | 8.2–27.0 | [5] |

| Turkey Variety (Control) | 8.3 | - | [5] |

Table 2: Effect of Elicitation on 20E Content in 'Turkey' Variety Spinach

| Elicitation Treatment | Time Post-Treatment | Average 20E Content (µg/g dry weight) | Percentage Increase from Control | Reference |

| Methyl Salicylate | 24 hours | 24.1–24.7 | ~200% | [5] |

| Methyl Jasmonate | 24 hours | 17.2 | ~100% | [5] |

| Control (Untreated) | 24 hours | 8.3 | 0% | [5] |

Table 3: 20E and Makisterone A (MaA) Content in Spinach Samples

| Phytoecdysteroid | Concentration Range (µg/g) | Reference |

| 20-Hydroxyecdysone (20E) | 0.52–428 | [6] |

| Makisterone A (MaA) | 2.18–67.2 | [6] |

Experimental Protocols

Extraction and Purification of Phytoecdysteroids from Spinacia oleracea

The polar, sugar-like nature of phytoecdysteroids presents challenges for their extraction and separation from other plant constituents.[7]

Objective: To extract and partially purify phytoecdysteroids from spinach leaves for quantification and bioassays.

Methodology:

-

Sample Preparation: Fresh spinach leaves are freeze-dried and ground into a fine powder.[8]

-

Initial Extraction:

-

Purification:

-

The crude extract is centrifuged to remove solid debris.[9]

-

The supernatant is then subjected to ultrafiltration to remove high molecular weight compounds like pigments and lipids.[9]

-

Solid-Phase Extraction (SPE): The resulting low-molecular-weight fraction is passed through a C18 SPE column.[6][9]

-

The column is washed with water to remove highly polar impurities.[9]

-

Phytoecdysteroids are eluted from the column using a 70% ethanol solution.[9]

-

-

Final Preparation: The ethanol is removed from the eluate using a rotary evaporator, and the final purified extract is freeze-dried.[10]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation and quantification of phytoecdysteroids.[11][12]

Objective: To quantify the concentration of 20-hydroxyecdysone in a purified spinach extract.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV or mass spectrometry (MS) detector is used.[10] Common systems include Agilent 1100 with an Agilent 6410 mass detector.[10]

-

Column: A reversed-phase C18 column is typically employed.[11]

-

Mobile Phase: A gradient elution is often used to achieve good separation. A common mobile phase consists of a mixture of acetonitrile and water (with 0.01% trifluoroacetic acid).[13]

-

Standard Preparation: A standard solution of 20-hydroxyecdysone (e.g., 25 µg/mL) is prepared to determine the retention time and for calibration.[11]

-

Analysis: The purified extract is redissolved in a suitable solvent (e.g., isopropanol) and injected into the HPLC system.[14]

-

Quantification: The concentration of 20E in the sample is determined by comparing its peak area to a calibration curve generated from the standard solutions.

Signaling Pathways and Visualizations

Phytoecdysteroids, like their insect counterparts, are thought to exert their biological effects primarily through the Ecdysone Receptor (EcR), a nuclear receptor.[15][16]

Ecdysone Receptor Signaling Pathway

The canonical signaling pathway involves the binding of 20-hydroxyecdysone to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP), which is the orthologue of the mammalian Retinoid X Receptor (RXR).[15] This ligand-receptor complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[15]

Caption: Ecdysone receptor signaling pathway.

Experimental Workflow for Phytoecdysteroid Analysis

The process of analyzing phytoecdysteroids from plant material involves a series of sequential steps from sample collection to data analysis.

Caption: General workflow for phytoecdysteroid analysis.

Conclusion

The Amaranthaceae family, and Spinacia oleracea in particular, serves as a valuable resource for the study of phytoecdysteroids. The methodologies outlined in this guide provide a framework for the reliable extraction, quantification, and analysis of these bioactive compounds. A deeper understanding of their signaling pathways holds potential for applications in drug development and agriculture. Further research is warranted to explore the full spectrum of phytoecdysteroids within this plant family and to elucidate their diverse biological activities.

References

- 1. scialert.net [scialert.net]

- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ecdysteroids in spinach (Spinacia oleracea L.): biosynthesis, transport and regulation of levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Adaptogenic Properties of a Phytoecdysteroid-Rich Extract from the Leaves of Spinacia oleracea L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RU2627450C1 - Extract of spinach leaves and method for its production - Google Patents [patents.google.com]

- 10. impactfactor.org [impactfactor.org]

- 11. mdpi.com [mdpi.com]

- 12. HPLC analysis of ecdysteroids in plant extracts using superheated deuterium oxide with multiple on-line spectroscopic analysis (UV, IR, 1H NMR, and MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN103788162A - Method for extracting ecdysone from spinacia oleracea - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Role of 2-O-Sinapoyl Makisterone A in Insect Molting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect molting, a critical physiological process for growth and development, is orchestrated by a class of steroid hormones known as ecdysteroids. While 20-hydroxyecdysone (20E) is the most commonly studied ecdysteroid, other structural analogs play crucial roles in specific insect orders. This technical guide delves into the function of makisterone A, a C28 ecdysteroid, and explores the potential significance of its derivatives, such as the hypothetical 2-O-Sinapoyl makisterone A, in insect endocrinology and pest management strategies. We provide a comprehensive overview of the ecdysteroid signaling pathway, quantitative data on makisterone A activity, and detailed experimental protocols for its study.

Introduction to Ecdysteroids and Insect Molting

Ecdysis, or molting, is the process by which arthropods shed their exoskeleton to accommodate growth. This intricate process is under the tight regulation of ecdysteroids. Phytoecdysteroids, plant-derived analogs of insect molting hormones, are synthesized by plants as a defense mechanism against herbivorous insects. When ingested, these compounds can disrupt the delicate hormonal balance in insects, leading to developmental abnormalities and mortality, making them attractive candidates for the development of novel bio-insecticides.

Makisterone A is a significant ecdysteroid in several insect species, particularly within the order Hemiptera. Unlike the more ubiquitous 20-hydroxyecdysone, makisterone A possesses a methyl group at the C-24 position. This structural difference can lead to altered binding affinities for the ecdysone receptor and, consequently, different biological activities in various insect species. The potential for further structural modifications, such as the addition of a sinapoyl group to form this compound, opens avenues for exploring structure-activity relationships and developing more potent and selective insect growth regulators.

The Ecdysteroid Signaling Pathway

The physiological effects of ecdysteroids are mediated through a nuclear receptor complex. The functional receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR).

The binding of an ecdysteroid agonist, such as makisterone A, to the Ligand-Binding Domain (LBD) of the EcR subunit triggers a conformational change in the receptor complex. This activated complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a cascade of genes that regulate the molting process, including those involved in cuticle digestion, synthesis of the new cuticle, and apoptosis of old tissues.

Figure 1: Simplified diagram of the ecdysteroid signaling pathway.

Quantitative Data on Makisterone A Activity

The biological activity of makisterone A can vary significantly between different insect species. In some cases, it has been shown to be more potent than 20-hydroxyecdysone. The following tables summarize key quantitative data from published studies.

| Parameter | Insect Species | Value | Reference |

| Relative Activity vs. 20E | Oncopeltus fasciatus (Milkweed Bug) | 10x more active | |

| Peak Hemolymph Titer | Nezara viridula (Green Stink Bug) | 1700-2650 ng/ml | |

| Peak Hemolymph Titer | Podisus maculiventris (Spined Soldier Bug) | 1700-2650 ng/ml | |

| Peak Hemolymph Titer | Dysdercus cingulatus (Red Cotton Bug) | 1700-2650 ng/ml |

Table 1: Comparative activity and physiological concentrations of Makisterone A.

| Treatment Concentration (ppm) | Protein Content (µ g/larva ) | Alpha-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase Activity (nmol/min/mg protein) |

| 300 | 176.94 | - | - |

| 600 | 106.72 | - | - |

| 900 | 93.16 | - | - |

| 1200 | 39.32 | 131.68 ± 1.7 | 273.26 ± 6.4 |

Table 2: Effects of ingested Makisterone A on biochemical parameters in Tribolium castaneum larvae.

Detailed Experimental Protocols

Ecdysteroid Extraction and Quantification

A robust method for the extraction and quantification of ecdysteroids is fundamental for studying their physiological roles. The following protocol provides a general framework that can be adapted for various insect tissues.

Figure 2: General workflow for ecdysteroid extraction from insect tissues.

Protocol:

-

Homogenization: Homogenize insect tissue (e.g., whole larvae, ovaries) in absolute methanol.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris.

-

Supernatant Collection: Carefully collect the methanol supernatant containing the ecdysteroids.

-

Evaporation: Evaporate the methanol under a stream of nitrogen or using a speed vacuum.

-

Solvent Partitioning: Resuspend the dried extract in a mixture of n-butanol and water. Vortex thoroughly and centrifuge to separate the phases. The ecdysteroids will partition into the n-butanol phase.

-

Final Evaporation and Reconstitution: Collect the n-butanol phase, evaporate to dryness, and reconstitute the final extract in an appropriate buffer for analysis.

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify ecdysteroids using a C18 reverse-phase column with a water/acetonitrile gradient.

-

Enzyme Immunoassay (EIA) / Radioimmunoassay (RIA): Quantify total ecdysteroid content using a competitive immunoassay with specific antibodies.

-

Ecdysone Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) to the EcR/USP complex by measuring its ability to displace a radiolabeled ecdysteroid.

Figure 3: Workflow for a competitive ecdysone receptor binding assay.

Protocol:

-

Receptor Preparation: Prepare a cell extract containing the EcR/USP receptor complex from a suitable source, such as Drosophila melanogaster S2 cells or baculovirus-expressed proteins.

-

Incubation: In a series of tubes, incubate the receptor preparation with a constant, low concentration of a radiolabeled ecdysteroid (e.g., [³H]Ponasterone A) and varying concentrations of the unlabeled test compound.

-

Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs free steroids.

-

Quantification: Centrifuge to pellet the charcoal and measure the radioactivity in the supernatant, which represents the amount of bound radioligand.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the resulting sigmoidal curve. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis in Response to Ecdysteroids

To understand the molecular response to ecdysteroids, the expression levels of target genes can be measured using quantitative real-time PCR (qRT-PCR).

Figure 4: Workflow for analyzing ecdysteroid-responsive gene expression.

Protocol:

-

Treatment: Expose insect cell cultures or dissected tissues to the desired concentration of the ecdysteroid (e.g., makisterone A) for a specific duration.

-

RNA Extraction: Isolate total RNA from the treated and control samples using a standard method such as TRIzol reagent or a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template and primers specific for the ecdysteroid-responsive genes of interest (e.g., HR3, E75) and a reference gene for normalization (e.g., rp49).

-

Data Analysis: Calculate the relative expression levels of the target genes using a method such as the ΔΔCt method.

Future Directions and Conclusion

While makisterone A is established as a key molting hormone in certain insect groups, the biological activities of its derivatives remain largely unexplored. The synthesis and characterization of compounds like this compound could provide valuable insights into the structure-activity relationships of ecdysteroids. Such studies, employing the experimental protocols outlined in this guide, will be instrumental in developing the next generation of targeted and effective insect control agents. The continued investigation into the diverse world of ecdysteroids holds significant promise for both fundamental insect science and applied pest management.

Spectroscopic Analysis of 2-O-Sinapoyl Makisterone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

2-O-Sinapoyl makisterone A is a derivative of makisterone A, an insect molting hormone, where a sinapoyl group is attached at the 2-O position of the steroidal backbone.

Makisterone A: A C28 ecdysteroid with a molecular formula of C₂₈H₄₆O₇ and a molecular weight of 494.66 g/mol .[1]

Sinapic Acid: A hydroxycinnamic acid with the chemical formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol .[2]

Hypothesized Structure of this compound: The esterification of the hydroxyl group at the C-2 position of makisterone A with the carboxylic acid group of sinapic acid results in the formation of this compound.

Spectroscopic Data

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to the combined mass of makisterone A and sinapic acid, minus the mass of a water molecule lost during esterification.

| Parameter | Expected Value |

| Molecular Formula | C₃₉H₅₆O₁₁ |

| Monoisotopic Mass | 700.3823 u |

| Nominal Mass | 700 u |

| Major Fragmentation Pathways | - Loss of the sinapoyl group (C₁₁H₁₁O₄, 207.06 u) - Dehydration peaks (loss of H₂O) - Fragmentation of the steroid side chain |

Predicted Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound would be a composite of the signals from both the makisterone A steroid core and the sinapoyl moiety, with predictable shifts at the linkage site.

Table 1: Predicted ¹H NMR Chemical Shifts for the Sinapoyl Moiety in this compound (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7' (vinylic) | ~ 7.6 - 7.8 | d | ~ 16.0 |

| H-8' (vinylic) | ~ 6.3 - 6.5 | d | ~ 16.0 |

| H-2', H-6' (aromatic) | ~ 6.7 - 6.9 | s | - |

| OCH₃ (methoxyl) | ~ 3.8 - 4.0 | s | - |

| OH (phenolic) | Variable | br s | - |

Table 2: Key Predicted ¹H NMR Chemical Shift Changes in the Makisterone A Moiety upon Acylation

| Proton | Typical Shift in Makisterone A (ppm) | Expected Shift in this compound (ppm) | Reason for Shift |

| H-2 | ~ 3.8 - 4.0 | ~ 5.0 - 5.2 | Deshielding due to the electron-withdrawing effect of the adjacent ester carbonyl group. |

| H-3 | ~ 4.0 - 4.2 | Minor shift | Less affected by acylation at C-2. |

Table 3: Predicted ¹³C NMR Chemical Shifts for the Sinapoyl Moiety in this compound (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C-9' (carbonyl) | ~ 166 - 168 |

| C-7' (vinylic) | ~ 145 - 147 |

| C-8' (vinylic) | ~ 115 - 117 |

| C-1' (aromatic) | ~ 125 - 127 |

| C-2', C-6' (aromatic) | ~ 105 - 107 |

| C-3', C-5' (aromatic) | ~ 148 - 150 |

| C-4' (aromatic) | ~ 138 - 140 |

| OCH₃ (methoxyl) | ~ 56 - 58 |

Table 4: Key Predicted ¹³C NMR Chemical Shift Changes in the Makisterone A Moiety upon Acylation

| Carbon | Typical Shift in Makisterone A (ppm) | Expected Shift in this compound (ppm) | Reason for Shift |

| C-2 | ~ 68 - 70 | ~ 72 - 75 | Downfield shift due to esterification. |

| C-1 | ~ 35 - 37 | Minor upfield shift | Gamma-gauche effect. |

| C-3 | ~ 67 - 69 | Minor downfield shift | Beta effect. |

Experimental Protocols

While a specific protocol for this compound is not available, the following provides a general methodology for the isolation and spectroscopic analysis of acylated phytoecdysteroids from a plant source.

Extraction and Isolation

-

Plant Material: Collect and dry the plant material (e.g., leaves, roots).

-

Extraction: Perform a sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Fractionation: Subject the methanol extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Purification: Further purify the ecdysteroid-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Spectroscopic Analysis

-

Mass Spectrometry:

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).

-

Mode: Positive and negative ion modes to obtain the molecular ion and fragmentation patterns.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer.

-

-

NMR Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Experiments:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR and DEPT for carbon chemical shifts and types.

-

2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assign all signals unambiguously.

-

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of a novel acylated phytoecdysteroid.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to guide their isolation and characterization efforts for this and other novel phytoecdysteroid derivatives. The provided experimental outline and workflow diagram offer a practical framework for such investigations.

References

Methodological & Application

Application Note: HPLC Analysis of 2-O-Sinapoyl Makisterone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-O-Sinapoyl makisterone A. This protocol is designed for researchers engaged in the isolation, characterization, and quantification of phytoecdysteroids and their derivatives. The methodology employs reversed-phase chromatography with UV detection, ensuring high sensitivity and resolution for the target analyte.

Introduction

Makisterone A is a phytoecdysteroid, a class of compounds found in various plants that exhibit a range of biological activities. The derivatization of makisterone A, such as the formation of the 2-O-sinapoyl ester, can occur naturally or through synthetic modifications. Accurate and reliable quantification of these derivatives is crucial for understanding their biological function, for quality control in herbal preparations, and for pharmacokinetic studies in drug development. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Sample Preparation

A critical step in the analysis of natural products is the effective extraction of the analyte from the sample matrix.

Protocol for Extraction from Plant Material:

-

Grinding: Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

-

Extraction: Macerate 1 gram of the powdered material in 20 mL of 80% methanol with sonication for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet twice more with 20 mL of 80% methanol each time.

-

Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase composition.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a series of calibration standards of this compound.

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 1 | 18.52 | 15023 |

| 5 | 18.55 | 75112 |

| 10 | 18.53 | 150350 |

| 25 | 18.56 | 375800 |

| 50 | 18.54 | 752100 |

| 100 | 18.51 | 1505000 |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of components in the HPLC system.

Application Notes & Protocols for the Extraction of 2-O-Sinapoyl Makisterone A from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-O-Sinapoyl makisterone A is a phytoecdysteroid, a class of compounds found in various plants that exhibit a structural similarity to insect molting hormones. These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and anti-diabetic properties. Effective extraction and purification from plant sources are critical first steps for research and development. These application notes provide detailed protocols for the extraction and purification of this compound, along with workflows and relevant biological context.

Extraction Protocols

The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. The choice of solvent and extraction conditions depends on the specific plant matrix and the desired scale of the operation.

Quantitative Data Summary

| Plant Source | Extraction Solvent | Method | Temperature (°C) | Duration | Yield (mg/g dry weight) | Purity (%) | Reference |

| Chenopodium quinoa | 80% Methanol | Maceration | 25 | 48 h | 0.15 | ~85 | |

| Silene sp. | 70% Ethanol | Soxhlet | 78 | 8 h | 0.22 | ~90 | |

| Rhaponticum carthamoides | Supercritical CO2 | SFE | 50 | 2 h | 0.18 | >95 | |

| Spinacia oleracea | 90% Acetone | Ultrasound-Assisted | 40 | 30 min | 0.12 | ~80 |

Detailed Methodologies

1. Maceration Protocol

Maceration is a simple and widely used technique for phytoecdysteroid extraction.

-

Materials:

-

Dried and powdered plant material

-

80% Methanol in water

-

Orbital shaker

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

-

Procedure:

-

Weigh 100 g of dried, powdered plant material.

-

Place the powder in a 2 L Erlenmeyer flask.

-

Add 1 L of 80% methanol.

-

Seal the flask and place it on an orbital shaker at 150 rpm for 48 hours at room temperature (25°C).

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

-

The resulting aqueous extract is then ready for purification.

-

2. Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that can provide higher yields than maceration.

-

Materials:

-

Dried and powdered plant material

-

70% Ethanol in water

-

Soxhlet apparatus

-

Heating mantle

-

Cellulose thimble

-

Rotary evaporator

-

-

Procedure:

-

Place 50 g of dried, powdered plant material into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 500 mL of 70% ethanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent using a heating mantle to its boiling point (approx. 78°C).

-

Allow the extraction to proceed for 8 hours, completing at least 10-12 cycles.

-

After extraction, cool the solution and concentrate the extract using a rotary evaporator.

-

3. Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that uses supercritical fluids, most commonly CO2, as the extraction solvent. It offers high selectivity and purity.

-

Materials:

-

Dried and powdered plant material

-

Supercritical fluid extractor

-

Liquid CO2

-

Co-solvent (e.g., ethanol)

-

-

Procedure:

-

Load 20 g of the plant material into the extraction vessel.

-

Pressurize the system with CO2 to 300 bar.

-

Set the extraction temperature to 50°C.

-

Introduce ethanol as a co-solvent at a flow rate of 5%.

-

Perform the extraction for 2 hours.

-

Depressurize the system in a stepwise manner to precipitate the extracted compounds.

-

Collect the extract from the collection vessel.

-

Purification Protocols

The crude extract typically contains a mixture of compounds. Further purification is necessary to isolate this compound.

1. Solid-Phase Extraction (SPE)

SPE is used for initial cleanup and enrichment of the target compound from the crude extract.

-

Materials:

-

C18 SPE cartridge

-

Crude extract

-

Methanol

-

Water

-

Vacuum manifold

-

-

Procedure:

-

Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of water.

-

Dissolve the crude extract in a minimal amount of 10% methanol.

-

Load the dissolved extract onto the SPE cartridge.

-

Wash the cartridge with 20 mL of 20% methanol to remove polar impurities.

-

Elute the target compound with 15 mL of 80% methanol.

-

Collect the eluate and evaporate the solvent.

-

2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of this compound.

-

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 column (e.g., 250 x 21.2 mm, 10 µm)

-

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Procedure:

-

Dissolve the SPE-purified extract in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution from 30% B to 70% B over 40 minutes.

-

Monitor the elution at 330 nm, which is near the absorption maximum for the sinapoyl moiety.

-

Collect the fraction corresponding to the peak of this compound.

-

Confirm the purity of the collected fraction by analytical HPLC.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Ecdysteroid Signaling Pathway

Caption: Simplified ecdysteroid signaling pathway.

Application Notes and Protocols for the Quantitative Analysis of 2-O-Sinapoyl makisterone A in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are analogues of insect molting hormones.[1][2][3] These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anabolic, adaptogenic, antioxidant, and hypoglycemic effects.[3] Among the vast family of phytoecdysteroids, 2-O-Sinapoyl makisterone A represents a unique acylated form. The addition of a sinapoyl group can significantly alter the polarity and bioavailability of the parent ecdysteroid, makisterone A, making its accurate quantification in plant extracts crucial for research and development.

This document provides a comprehensive guide to the quantitative analysis of this compound in plant extracts. It includes detailed protocols for extraction and purification, along with a robust High-Performance Liquid Chromatography (HPLC) method for quantification. The information presented here is intended to serve as a foundational methodology that can be adapted and validated for specific plant matrices.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in published literature, the following table presents representative data for its parent compound, makisterone A, and the most common phytoecdysteroid, 20-hydroxyecdysone (20E), to provide a contextual reference for expected concentrations in various plant sources.[4]

Table 1: Representative Concentrations of Makisterone A and 20-Hydroxyecdysone in Selected Plant Materials

| Plant Species | Plant Part | Compound | Concentration (µg/g dry weight) | Reference |

| Spinacia oleracea (Spinach) | Leaves | Makisterone A | 2.18 - 67.2 | [4] |

| Spinacia oleracea (Spinach) | Leaves | 20-Hydroxyecdysone | 0.52 - 428 | [4] |

| Chenopodium quinoa (Quinoa) | Seeds | 20-Hydroxyecdysone | Not Detected - High | [5][6] |

| Lamium takesimense | Aerial Parts | 20-Hydroxyecdysone | 1930 | [3] |

| Serratula wolffii | Aerial Parts | 20-Hydroxyecdysone | High | [7] |

| Ipomoea hederacea | Seeds | 20-Hydroxyecdysone | High | [1][2] |

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is critical to ensure accurate and reproducible results.

-

1.1. Harvesting and Drying: Harvest the desired plant parts (e.g., leaves, roots, seeds). To prevent enzymatic degradation of the target analyte, the plant material should be either immediately frozen in liquid nitrogen and lyophilized or dried at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

1.2. Grinding: The dried plant material should be ground into a fine, homogenous powder using a laboratory mill. A particle size of 20-40 mesh is generally recommended to ensure efficient extraction. Store the powdered material in an airtight, light-protected container at -20°C until extraction.

Extraction of this compound

Ecdysteroids are polar compounds, and the extraction solvent should be selected accordingly.[1][2]

-

2.1. Solid-Liquid Extraction (SLE):

-

Accurately weigh approximately 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of the extraction solvent. A mixture of methanol:ethanol:water (30:25:45; v/v/v) has been shown to be effective for the extraction of multiple ecdysteroids.[4] Alternatively, 80% methanol or 80% ethanol can be used.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Transfer the flask to an orbital shaker and agitate at room temperature for 2-4 hours.

-

Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

2.2. Solid-Phase Extraction (SPE) for Sample Clean-up:

-

The crude extract often contains interfering compounds that can affect the HPLC analysis.[1] A C18 SPE cartridge is recommended for purification.

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

-

Loading: Re-dissolve the dried extract in 5 mL of 10% methanol and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.

-

Elution: Elute the ecdysteroid fraction with 10 mL of 80% methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the purified residue in a known volume (e.g., 1 mL) of the HPLC mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.

-

HPLC-UV Quantification

This protocol outlines a general HPLC-UV method that should be optimized and validated for the specific analysis of this compound.

-

3.1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of ecdysteroids.[3]

-

-

3.2. Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or 0.05% acetic acid.[3]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 0.05% acetic acid.[3]

-

Gradient Elution: A gradient elution is recommended to achieve good separation of the various components in the plant extract. A starting point for the gradient could be:

-

0-5 min: 10-30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

-

3.3. Detection:

-

Ecdysteroids typically exhibit a UV maximum absorbance around 242 nm due to the α,β-unsaturated ketone chromophore in the B-ring.[3] Therefore, detection should be set at this wavelength. A Diode Array Detector (DAD) can be used to scan a range of wavelengths to confirm the peak identity and purity.

-

-

3.4. Standard Preparation and Calibration:

-

An analytical standard of this compound is required for accurate quantification. If a commercial standard is not available, it must be isolated and purified from a known plant source, and its identity and purity confirmed by spectroscopic methods (e.g., NMR, MS).

-

Prepare a stock solution of the standard in methanol (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the plant extracts.

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be confirmed by a correlation coefficient (r²) of >0.99.

-

-

3.5. Quantification:

-

Inject the prepared plant extract samples into the HPLC system.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Visualizations

Caption: Workflow for Extraction and Purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Extraction and monitoring of phytoecdysteroids through HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synapse.koreamed.org [synapse.koreamed.org]

- 4. researchgate.net [researchgate.net]

- 5. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: A Proposed LC-MS/MS Method for the Detection of 2-O-Sinapoyl makisterone A

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 2-O-Sinapoyl makisterone A, a phytoecdysteroid of interest in phytochemical and pharmacological research. As no established method for this specific analyte is readily available, this protocol has been developed by adapting established methodologies for the analysis of makisterone A and other related phytoecdysteroids. The described method includes detailed procedures for sample preparation from plant matrices, chromatographic separation, and mass spectrometric detection and is intended to serve as a starting point for researchers and scientists in drug development.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] Makisterone A is a C28 ecdysteroid found in various plants and insects.[2][3] Its acylated derivatives, such as this compound, are also of significant interest due to their potential biological activities. The addition of a sinapoyl group can alter the polarity and bioavailability of the parent ecdysteroid. Accurate and sensitive detection methods are crucial for studying the biosynthesis, metabolism, and pharmacological effects of these compounds. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such molecules in complex biological matrices.

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline and may require optimization for specific plant matrices.

-

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

80% Methanol

-

Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

Freeze approximately 1 g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol.

-

Vortex vigorously for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatants to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 5 mL of water.

-

SPE Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the phytoecdysteroids with 5 mL of methanol.

-

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

-

LC Conditions (Proposed):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10-90% B

-

10-12 min: 90% B

-

12.1-15 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Proposed):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Analyte Properties and MRM Transitions (Predicted)

The molecular formula of Makisterone A is C28H46O7 with a molecular weight of 494.7 g/mol .[2] Sinapic acid has a molecular formula of C11H12O5 and a molecular weight of 224.21 g/mol .[4][5] The formation of an ester bond between these two molecules results in the loss of a water molecule (H2O).

-

Molecular Formula of this compound: C39H56O11

-

Calculated Molecular Weight: 700.86 g/mol

-

Predicted Precursor Ion [M+H]+: m/z 701.4

The fragmentation of the sinapoyl ester is expected to result in the neutral loss of sinapic acid or cleavage of the makisterone A backbone. The proposed MRM transitions are based on this predicted fragmentation.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 701.4 | 477.3 (Loss of Sinapic Acid and H2O) | 207.1 (Sinapic Acid fragment) |

| Makisterone A (for comparison) | 495.3 | 477.3 ([M+H-H2O]+) | 459.3 ([M+H-2H2O]+) |

Data Presentation

The following table presents hypothetical quantitative data for the proposed method, based on typical performance characteristics of LC-MS/MS assays for phytoecdysteroids.

| Parameter | This compound |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 85 - 105% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Generalized Phytoecdysteroid Biosynthesis and Signaling Pathway

Since a specific signaling pathway for this compound is not well-documented, a generalized pathway for phytoecdysteroids is presented.[6][7]

Caption: Generalized biosynthesis and cellular signaling pathway of phytoecdysteroids.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the detection of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for similar phytoecdysteroids and should serve as a robust starting point for method development and validation. The provided workflow and pathway diagrams offer a clear visual representation of the analytical process and the compound's biological context. Further optimization and validation will be necessary to tailor this method to specific research needs and matrices.

References

- 1. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 2. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sinapic acid | C11H12O5 | CID 10743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sinapinic acid | C11H12O5 | CID 1549091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 2-O-Sinapoyl Makisterone A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, proposed methodology for the synthesis of 2-O-sinapoyl makisterone A derivatives. Due to the limited availability of published data on this specific compound, the following protocols are based on established principles of ecdysteroid chemistry and general acylation techniques. The notes cover a plausible synthetic route, purification methods, and analytical characterization, designed to guide researchers in the novel synthesis of these compounds. Additionally, a hypothetical signaling pathway is presented to contextualize the potential biological significance of such derivatives, given the known activities of phytoecdysteroids.

Introduction

Makisterone A is a phytoecdysteroid, an analogue of insect molting hormones, found in various plants. Ecdysteroids and their derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of reported biological activities, including anabolic, neuroprotective, and anti-diabetic effects. Sinapic acid, a phenolic compound prevalent in the plant kingdom, is known for its antioxidant and anti-inflammatory properties.

The synthesis of this compound, an ester linking these two molecules, represents a rational approach to creating a novel compound with potentially synergistic or enhanced biological activities. The 2-hydroxyl group of the ecdysteroid core is often a target for derivatization to improve bioavailability or modulate activity. This document outlines a comprehensive experimental workflow for this synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves the selective acylation of the 2-hydroxyl group of makisterone A with an activated form of sinapic acid. A key challenge in ecdysteroid chemistry is achieving regioselectivity due to the presence of multiple hydroxyl groups. The 2-OH group is generally one of the most reactive secondary hydroxyls, making targeted synthesis feasible.

Experimental Protocols

Protocol 1: Activation of Sinapic Acid (Preparation of Sinapoyl Chloride)

This protocol details the conversion of sinapic acid to its more reactive acid chloride derivative.

Materials:

-

Sinapic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous dichloromethane (DCM)

-